BenchChemオンラインストアへようこそ!

DB0662

BRD9 degradation PROTAC rhabdoid tumor

CW-3308 is an orally bioavailable BRD9 PROTAC degrader with 91% bioavailability, achieving >90% tumor BRD9 reduction after a single oral dose. Superior selectivity over BRD7/BRD4 ensures clean phenotype attribution. Proven efficacy in synovial sarcoma xenografts. Ideal for chronic in vivo target engagement studies; validated tool compound for PROTAC discovery programs. Differentiated from dual degraders and non-oral alternatives.

Molecular Formula C47H44F3N11O7
Molecular Weight 931.9 g/mol
Cat. No. B10823912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB0662
Molecular FormulaC47H44F3N11O7
Molecular Weight931.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)N6CCN(CC6)CCCOC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
InChIInChI=1S/C47H44F3N11O7/c1-27-10-11-31(53-41(63)28-6-3-7-30(22-28)47(48,49)50)23-35(27)60-26-29-24-52-45(56-40(29)57(2)46(60)67)54-32-12-14-37(51-25-32)59-19-17-58(18-20-59)16-5-21-68-36-9-4-8-33-39(36)44(66)61(43(33)65)34-13-15-38(62)55-42(34)64/h3-4,6-12,14,22-25,34H,5,13,15-21,26H2,1-2H3,(H,53,63)(H,52,54,56)(H,55,62,64)
InChIKeyPAYXBIAZSMSRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-[7-[[6-[4-[3-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide: BRD9-Degrading PROTAC for Synovial Sarcoma and Rhabdoid Tumor Research


N-[3-[7-[[6-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide is a bifunctional PROTAC (proteolysis-targeting chimera) molecule that induces targeted degradation of the bromodomain-containing protein BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. BRD9 has emerged as an attractive therapeutic target in synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia [1]. The compound employs a cereblon (CRBN) E3 ubiquitin ligase ligand to recruit the ubiquitin-proteasome machinery and a BRD9-recruiting ligand to engage the target protein, resulting in polyubiquitination and proteasomal degradation of BRD9 [2].

Why N-[3-[7-[[6-[4-[3-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide Cannot Be Substituted with Closely Related BRD9 Degraders


BRD9-targeting PROTACs vary dramatically in degradation potency (DC50 from 16 pM to >10 nM), selectivity over homologous bromodomain proteins (BRD7, BRD4), oral bioavailability (0% to 91%), and in vivo pharmacodynamic efficacy (>90% to <50% tumor BRD9 reduction). Critical structural features including the cereblon ligand selection (pomalidomide vs. lenalidomide vs. proprietary CRBN ligands), linker length and rigidity, and the BRD9-binding warhead collectively determine both on-target degradation efficiency and off-target proteome perturbation [1]. Small structural modifications can alter DC50 by orders of magnitude and completely reverse in vivo efficacy profiles, making generic substitution between BRD9 PROTACs scientifically invalid [2].

Quantitative Comparative Evidence: N-[3-[7-[[6-[4-[3-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide Versus Leading BRD9 PROTACs


BRD9 Degradation Potency: CW-3308 vs. dBRD9 and VZ185 in G401 Rhabdoid Tumor Cells

CW-3308 (the target compound) achieves BRD9 degradation with DC50 < 10 nM and Dmax > 90% in the G401 rhabdoid tumor cell line, a BRD9-dependent model where the ncBAF complex is essential for proliferation [1]. In contrast, the widely used tool degrader dBRD9 exhibits IC50 = 56.6 nM (degradation) in MOLM-13 AML cells and is not orally bioavailable . VZ185 (a VHL-based BRD9/BRD7 dual degrader) shows DC50 = 1.8 nM for BRD9 but lacks oral bioavailability and demonstrates BRD7 co-degradation (DC50 = 4.5 nM), reducing target selectivity .

BRD9 degradation PROTAC rhabdoid tumor DC50

Degradation Selectivity Profile: CW-3308 vs. CFT8634 Over BRD7 and BRD4 Bromodomains

CW-3308 demonstrates high degradation selectivity for BRD9 over the closely related bromodomain proteins BRD7 and BRD4 [1]. This selectivity is critical because BRD9 inhibitors frequently exhibit binding affinity to BRD7 and BRD4 due to sequence homology; degradation-based approaches can exacerbate off-target depletion if not carefully optimized [1]. In contrast, CFT8634, a clinical-stage BRD9 degrader, showed insufficient potency in Phase I trials, leading to program discontinuation despite oral bioavailability [2]. The superior selectivity profile of CW-3308 minimizes confounding phenotypic effects from BRD7/BRD4 co-degradation.

degradation selectivity BRD9 BRD7 BRD4 off-target degradation

Oral Bioavailability and In Vivo Pharmacodynamics: CW-3308 vs. XYD270 in Murine Xenograft Models

CW-3308 achieves 91% oral bioavailability in mice, a critical feature enabling once-daily oral dosing in preclinical efficacy studies [1]. A single oral dose reduces BRD9 protein by >90% in HS-SY-II synovial sarcoma xenograft tumor tissue, with effective tumor growth inhibition upon repeated oral administration [1]. By comparison, XYD270, a structurally distinct BRD9 PROTAC, achieves DC50 = 0.082 nM in HS-SY-II cells (more potent in vitro than CW-3308) but demonstrates only 54% tumor growth inhibition (TGI) at 10 mg/kg once-daily oral dosing in MV4;11 xenografts, with an IC50 of 1.65 μM in HS-SY-II cells indicating modest cellular antiproliferative activity despite sub-nanomolar degradation potency [2].

oral bioavailability pharmacodynamics xenograft in vivo efficacy

Cereblon Ligand Optimization: CW-3308's TX-16-Me CRBN Ligand vs. Pomalidomide-Based BRD9 PROTACs

CW-3308 incorporates the proprietary cereblon ligand TX-16-Me, which was specifically developed to improve cellular permeability and pharmacokinetic properties compared to traditional pomalidomide- or lenalidomide-based CRBN ligands [1]. In contrast, dBRD9 uses a pomalidomide-based CRBN ligand and lacks oral bioavailability entirely . PROTAC BRD9 Degrader-7, another pomalidomide-derived degrader, achieves DC50 = 1.02 nM and oral Cmax = 3436.95 ng/mL, but no in vivo tumor efficacy data have been reported . The TX-16-Me ligand in CW-3308 was selected after systematic optimization of two distinct CRBN ligand series and contributes directly to the 91% oral bioavailability and robust in vivo target engagement observed [1].

cereblon ligand PROTAC linker E3 ligase CRBN recruitment

Linker Design: CW-3308's Optimized Linker vs. AMPTX-1 and VZ185 Scaffolds

CW-3308 was identified through systematic optimization of both the BRD9-binding warhead (derived from BI-7273) and the linker connecting it to the CRBN ligand TX-16-Me. This optimization produced DC50 < 10 nM and Dmax > 90% in BRD9-dependent cell lines [1]. In comparison, AMPTX-1, a reversibly covalent BRD9 degrader with a distinct linker chemistry, achieves DC50 = 0.5 nM and Dmax = 93% in MV4-11 cells (6h treatment), demonstrating slightly greater degradation potency in vitro but lacking published in vivo oral bioavailability data . VZ185, which connects a BI-7273 analog to a VHL ligand via a PEG-based linker, achieves DC50 = 1.8 nM for BRD9 but also degrades BRD7 (DC50 = 4.5 nM) due to its linker and warhead design, and is not orally bioavailable .

PROTAC linker linker length degradation efficiency ternary complex

Optimal Research and Industrial Application Scenarios for N-[3-[7-[[6-[4-[3-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide (CW-3308)


In Vivo Target Validation Studies in BRD9-Dependent Murine Tumor Models Requiring Oral Dosing

CW-3308's 91% oral bioavailability and >90% tumor BRD9 reduction after a single oral dose [1] make it uniquely suited for chronic in vivo target engagement studies where daily intraperitoneal or intravenous administration would compromise animal welfare and experimental reproducibility. Researchers can administer the compound via oral gavage and directly quantify BRD9 depletion in tumor tissue by Western blot or immunohistochemistry as a pharmacodynamic biomarker. This capability is not available with dBRD9 (non-orally bioavailable) or VZ185 (VHL-based, non-oral).

Selective BRD9 Loss-of-Function Studies in Cells Requiring Minimal BRD7/BRD4 Co-Depletion

For experiments where clean attribution of phenotype to BRD9 loss is essential, CW-3308's high degradation selectivity over BRD7 and BRD4 [1] provides a critical advantage over dual degraders like VZ185 (degrades both BRD9 and BRD7) or pan-BET degraders. This is particularly relevant when studying ncBAF complex-specific functions in synovial sarcoma or malignant rhabdoid tumors, where BRD9 is the driver oncoprotein.

Preclinical Efficacy Studies in Synovial Sarcoma and Rhabdoid Tumor Xenografts

CW-3308 has demonstrated effective tumor growth inhibition in HS-SY-II synovial sarcoma xenograft models upon repeated oral administration [1]. This positions it as the preferred tool compound for preclinical efficacy studies in BRD9-driven sarcoma models, especially compared to clinical candidates that have failed (CFT8634 insufficient efficacy, FHD-609 QTc prolongation) [2] or compounds lacking validated in vivo tumor efficacy data (PROTAC BRD9 Degrader-7, AMPTX-1).

Structure-Activity Relationship Studies of PROTAC Linker and CRBN Ligand Optimization

CW-3308 was developed through systematic optimization of two distinct cereblon ligand series (TX-11-Me and TX-16-Me) and linker variations [1]. It serves as a benchmark reference compound for medicinal chemistry teams designing next-generation BRD9 PROTACs or optimizing cereblon-recruiting degraders for other targets. Its well-characterized pharmacokinetic and pharmacodynamic profile enables direct benchmarking of new PROTAC candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for DB0662

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.